molecular formula C25H19N5O5 B11499029 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11499029
M. Wt: 469.4 g/mol
InChI Key: YQTRPDHGOWUUNN-UHFFFAOYSA-N
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Description

2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.

    Nitration: The benzodioxole ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Formation of the Dihydropyrimido[1,2-a]benzimidazole Core: This core is synthesized through a condensation reaction involving appropriate precursors such as o-phenylenediamine and a β-ketoester.

    Coupling Reaction: The nitrobenzodioxole moiety is coupled with the dihydropyrimido[1,2-a]benzimidazole core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its combination of a nitrobenzodioxole moiety with a dihydropyrimido[1,2-a]benzimidazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C25H19N5O5

Molecular Weight

469.4 g/mol

IUPAC Name

2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H19N5O5/c1-14-22(24(31)27-15-7-3-2-4-8-15)23(29-18-10-6-5-9-17(18)28-25(29)26-14)16-11-20-21(35-13-34-20)12-19(16)30(32)33/h2-12,23H,13H2,1H3,(H,26,28)(H,27,31)

InChI Key

YQTRPDHGOWUUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)NC6=CC=CC=C6

Origin of Product

United States

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